molecular formula C14H8Cl2N2S4Zn B1615462 zinc;2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole;dichloride CAS No. 22405-83-0

zinc;2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole;dichloride

Cat. No.: B1615462
CAS No.: 22405-83-0
M. Wt: 468.8 g/mol
InChI Key: NCTQWCCEBWWYLI-UHFFFAOYSA-L
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Description

Zinc;2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole;dichloride is a complex chemical compound that features zinc coordinated with two 2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole ligands and two chloride ions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc;2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole;dichloride typically involves the reaction of zinc chloride with 2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole in an appropriate solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then isolated by filtration and purified by recrystallization or other suitable methods.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility. The use of high-purity starting materials and solvents is crucial to minimize impurities and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Zinc;2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole;dichloride can undergo various chemical reactions, including:

    Oxidation: The disulfide bonds in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bonds can be reduced to thiols using reducing agents such as dithiothreitol or sodium borohydride.

    Substitution: The chloride ions can be substituted with other ligands, such as bromide or iodide, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as dithiothreitol, sodium borohydride, and lithium aluminum hydride are commonly used.

    Substitution: Halide exchange reactions can be carried out using halide salts (e.g., sodium bromide, potassium iodide) in polar solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Zinc;2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole;bromide, Zinc;2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole;iodide

Scientific Research Applications

Zinc;2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole;dichloride has several scientific research applications, including:

    Chemistry: Used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent for certain diseases.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and nanocomposites.

Mechanism of Action

The mechanism of action of zinc;2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole;dichloride involves its interaction with molecular targets, such as enzymes and cellular membranes. The disulfide bonds in the compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The zinc ion can also coordinate with various ligands, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • Zinc;2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole;bromide
  • Zinc;2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole;iodide
  • Zinc;2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole;sulfate

Uniqueness

Zinc;2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole;dichloride is unique due to its specific coordination environment and the presence of chloride ions, which can influence its reactivity and solubility. Compared to its bromide and iodide analogs, the dichloride form may exhibit different chemical and physical properties, such as solubility, stability, and reactivity in various solvents and reaction conditions.

Properties

CAS No.

22405-83-0

Molecular Formula

C14H8Cl2N2S4Zn

Molecular Weight

468.8 g/mol

IUPAC Name

zinc;2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole;dichloride

InChI

InChI=1S/C14H8N2S4.2ClH.Zn/c1-3-7-11-9(5-1)15-13(17-11)19-20-14-16-10-6-2-4-8-12(10)18-14;;;/h1-8H;2*1H;/q;;;+2/p-2

InChI Key

NCTQWCCEBWWYLI-UHFFFAOYSA-L

SMILES

C1=CC=C2C(=C1)N=C(S2)SSC3=NC4=CC=CC=C4S3.[Cl-].[Cl-].[Zn+2]

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SSC3=NC4=CC=CC=C4S3.[Cl-].[Cl-].[Zn+2]

22405-83-0
14778-24-6

Origin of Product

United States

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